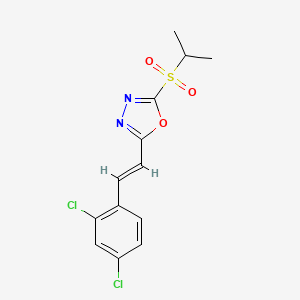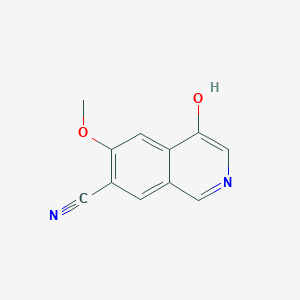
Antibacterial agent 31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 31 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 31 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups that enhance the compound’s antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to maintain consistency and efficiency. Quality control measures are also implemented to ensure that the final product meets the required standards for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
Applications De Recherche Scientifique
Antibacterial agent 31 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies exploring new synthetic routes and reaction mechanisms.
Biology: Researchers use it to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: It is being investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.
Industry: this compound is used in the development of new antibacterial coatings and materials for medical devices and surfaces.
Mécanisme D'action
The mechanism of action of antibacterial agent 31 involves targeting bacterial cell wall synthesis. It binds to specific enzymes involved in the formation of the cell wall, inhibiting their activity and leading to cell lysis. This compound also interferes with bacterial DNA replication and protein synthesis, further enhancing its antibacterial effects. The molecular targets include enzymes like transpeptidases and topoisomerases, which are crucial for bacterial survival and proliferation.
Comparaison Avec Des Composés Similaires
Penicillin: Like antibacterial agent 31, penicillin targets bacterial cell wall synthesis but has a different chemical structure.
Ciprofloxacin: This compound also interferes with bacterial DNA replication but belongs to a different class of antibiotics.
Vancomycin: Similar to this compound, vancomycin targets cell wall synthesis but is used primarily for gram-positive bacteria.
Uniqueness: this compound stands out due to its broad-spectrum activity and effectiveness against multi-drug resistant bacteria. Its unique chemical structure allows it to bind to multiple bacterial targets, reducing the likelihood of resistance development. Additionally, its synthetic versatility enables the creation of various derivatives with enhanced properties.
Propriétés
Formule moléculaire |
C13H12Cl2N2O3S |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-propan-2-ylsulfonyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-8(2)21(18,19)13-17-16-12(20-13)6-4-9-3-5-10(14)7-11(9)15/h3-8H,1-2H3/b6-4+ |
Clé InChI |
CLHYIHRJYYAGJJ-GQCTYLIASA-N |
SMILES isomérique |
CC(C)S(=O)(=O)C1=NN=C(O1)/C=C/C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C)S(=O)(=O)C1=NN=C(O1)C=CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)


![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
